3-(5-Bromothiazol-2-yloxy)phenol is an organic compound characterized by its unique structure, which combines a bromothiazole moiety with a phenolic group. The molecular formula for this compound is C9H6BrN2O2S, and it has a molecular weight of approximately 272.12 g/mol. This compound is classified under the category of heterocyclic compounds due to the presence of the thiazole ring, which contributes to its chemical reactivity and biological activity.
The synthesis of 3-(5-Bromothiazol-2-yloxy)phenol can be accomplished through various methods, typically involving the reaction of hydroquinone derivatives with bromothiazole compounds. One common synthetic route includes:
This method has been noted for its efficiency and relatively high yield in producing the desired compound.
The molecular structure of 3-(5-Bromothiazol-2-yloxy)phenol features:
InChI=1S/C9H6BrN2O2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H
OETQLDVRDGHJRN-UHFFFAOYSA-N
These structural details are critical for understanding the compound's reactivity and interaction with biological systems.
3-(5-Bromothiazol-2-yloxy)phenol can participate in various chemical reactions:
The specific conditions and reagents used in these reactions can greatly influence the outcomes and yields.
The mechanism of action for 3-(5-Bromothiazol-2-yloxy)phenol primarily revolves around its biological activities:
Understanding these mechanisms provides insights into potential therapeutic applications and the design of new antimicrobial agents.
These properties are essential for determining suitable applications and handling procedures in laboratory settings .
3-(5-Bromothiazol-2-yloxy)phenol has several notable applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4